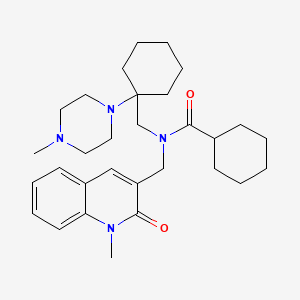
N-((1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID27788040-Compound-5a involves multiple steps, starting with the preparation of intermediate compounds. The final step typically involves the reaction of acetylated piperazine derivatives with other intermediates in the presence of a suitable solvent like acetone . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of PMID27788040-Compound-5a may involve large-scale synthesis using automated liquid handling systems. High-throughput methods, such as RapidFire mass spectrometry-based compound screening, are employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: PMID27788040-Compound-5a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Chemistry: PMID27788040-Compound-5a is used as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, the compound is investigated for its inhibitory effects on calpain 2, which plays a role in various cellular processes, including cell proliferation and apoptosis .
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit calpain 2, which is implicated in cancer progression . It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, PMID27788040-Compound-5a is used in high-throughput screening assays to identify potential drug candidates and study their mechanisms of action .
Mechanism of Action
PMID27788040-Compound-5a exerts its effects by inhibiting calpain 2, a calcium-dependent cysteine protease involved in various cellular processes . The compound binds to the active site of calpain 2, preventing its proteolytic activity. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
PMID27788040-Compound-4: Another calpain inhibitor with a similar structure but different functional groups.
PMID27788040-Compound-1a: A related compound with distinct inhibitory properties.
Uniqueness: PMID27788040-Compound-5a stands out due to its high specificity and potency in inhibiting calpain 2. Its unique structure allows for strong binding to the active site, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C30H44N4O2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C30H44N4O2/c1-31-17-19-34(20-18-31)30(15-9-4-10-16-30)23-33(29(36)24-11-5-3-6-12-24)22-26-21-25-13-7-8-14-27(25)32(2)28(26)35/h7-8,13-14,21,24H,3-6,9-12,15-20,22-23H2,1-2H3 |
InChI Key |
PJVMTTZJMVQBDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CN(CC3=CC4=CC=CC=C4N(C3=O)C)C(=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


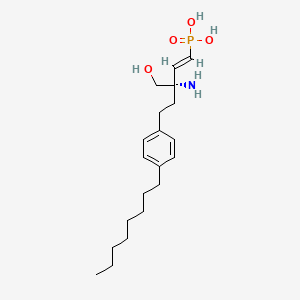

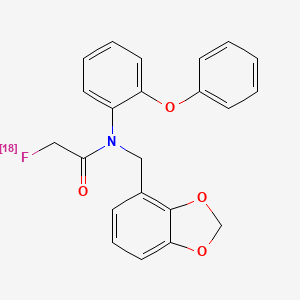
![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
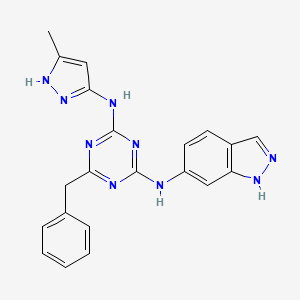
![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
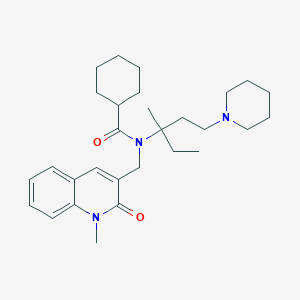
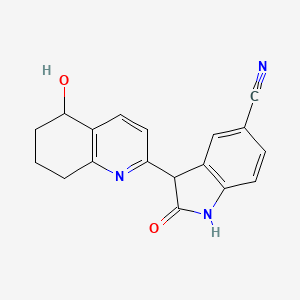
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)

![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
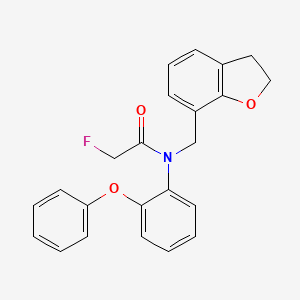
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
